5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family, characterized by its unique structural features and potential biological activities. This compound contains a methoxy group at the 5th position, a methylsulfanyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring. The molecular formula for this compound is with a molecular weight of approximately 238.26 g/mol .
Benzofurans are known for their diverse biological activities and are often utilized in medicinal chemistry for drug development. The specific compound, 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid, is of interest due to its unique combination of functional groups that may confer distinct pharmacological properties compared to its analogs .
The synthesis of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves several key steps:
These synthetic routes require careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be represented with the following details:
COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)SC
This structural configuration includes a fused benzene and furan ring, which contributes to its chemical reactivity and potential biological activity .
The chemical reactivity of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid can be attributed to its functional groups:
Common reactions include:
These reactions highlight the compound's potential utility in organic synthesis .
The physical properties of 5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 238.26 g/mol |
Boiling Point | Not available |
Density | Not available |
Melting Point | Not available |
Chemical properties include:
These properties suggest versatility in both physical handling and chemical applications .
5-Methoxy-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has potential applications in various fields:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3